molecular formula C7H5Cl2IN2 B7955685 6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl

6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl

Cat. No.: B7955685
M. Wt: 314.94 g/mol
InChI Key: JBABKWXKXNRRTQ-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) Scaffold in Heterocyclic Chemistry

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govrsc.org This designation is attributed to its ability to bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities. rsc.orgmdpi.com Derivatives of this scaffold have demonstrated a wide array of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govnih.govmdpi.com The structural framework of imidazo[1,2-a]pyridine is a key feature in several commercially available drugs, such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent), underscoring its therapeutic relevance. nih.govresearchgate.net Beyond pharmaceuticals, the unique optoelectronic properties of these compounds, such as high quantum yields and good stability, make them valuable in materials science for applications like bioimaging and chemosensors. researchgate.netbio-conferences.org The continuous development of novel imidazo[1,2-a]pyridine derivatives is a testament to its status as a vital tool for medicinal chemists and a focal point of research aimed at discovering new therapeutic agents. nih.govnih.gov

Historical Context and Evolution of Imidazo[1,2-a]pyridine Research

The exploration of the imidazo[1,2-a]pyridine system has a rich history dating back nearly a century. A landmark moment in the synthesis of this scaffold occurred in 1925, when Tschitschibabin and colleagues developed a method involving the condensation reaction between 2-aminopyridine (B139424) and α-haloketones. bio-conferences.org This approach, often referred to as the Tschitschibabin reaction, laid the fundamental groundwork for accessing this class of heterocycles, though initial yields were modest. bio-conferences.org

A subsequent pivotal moment in the evolution of this research area was the meticulous structural and compositional analysis of imidazo[1,2-a]pyridines conducted by W.L. Mosby in 1961. bio-conferences.org This foundational work was crucial for understanding the chemical nature of these compounds and paved the way for extensive research into their derivatives and functionalization. bio-conferences.org Over the past few decades, research has expanded dramatically, moving from classical condensation reactions to more sophisticated synthetic strategies, including multi-component reactions, transition-metal-catalyzed cross-couplings, and direct C-H functionalization, reflecting the broader evolution of synthetic organic chemistry. rsc.orgresearchgate.netacs.org

Structural Characteristics and Chemical Versatility of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold consists of a pyridine (B92270) ring fused to an imidazole (B134444) ring, creating a bicyclic aromatic system with a ring-junction nitrogen atom. researchgate.netbio-conferences.org This unique structure is isosteric with purines and indole, which are ubiquitous in biological systems. bio-conferences.org The electron-rich nature of the ring system, combined with the presence of multiple nitrogen atoms, imparts distinct chemical properties.

The chemical versatility of imidazo[1,2-a]pyridines is one of their most significant attributes. bio-conferences.org The scaffold can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. The C3 position is particularly reactive towards electrophiles and radicals due to its high electron density. researchgate.net Consequently, a vast number of synthetic methods have been developed for C3-functionalization, including alkylation, arylation, carbonylation, and halogenation. mdpi.comresearchgate.net While C3 is the most commonly modified position, recent advances have enabled the selective functionalization of other positions, such as C5, further expanding the chemical space accessible from this scaffold. mdpi.com This ability to undergo a wide range of chemical transformations makes imidazo[1,2-a]pyridines a highly adaptable platform for constructing diverse chemical libraries for biological screening. nih.gov

Overview of Halogenated Imidazo[1,2-a]pyridine Derivatives in Academic Research

Halogenated derivatives of imidazo[1,2-a]pyridine are of paramount importance in academic and industrial research. The introduction of halogen atoms (F, Cl, Br, I) onto the scaffold serves two primary purposes: modulating physicochemical and biological properties and providing a chemical handle for further synthetic elaboration. mdpi.comrsc.org The presence of halogens can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Furthermore, halogenated imidazo[1,2-a]pyridines are crucial synthetic intermediates. rsc.org Iodo- and bromo-substituted derivatives, in particular, are versatile substrates for a wide variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.gov These reactions allow for the introduction of diverse substituents, including aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern drug discovery. rsc.org For example, the synthesis of 2-iodo-imidazo[1,2-a]pyridines has been developed as a route to access precursors for drugs like saripidem. rsc.org Similarly, methods for producing 6-iodo and 8-iodo derivatives have been established to facilitate the synthesis of complex substituted analogs. mdpi.com The development of regioselective halogenation techniques, including transition-metal-free methods, has been a significant focus, providing efficient access to these valuable building blocks. rsc.org

Research Focus on 6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl within the Chemical Biology Landscape

Its primary application is as a building block in organic synthesis, where it serves as a precursor in reactions like Suzuki and Stille couplings to create more elaborate molecules. Significantly, this compound is also categorized as a "Protein Degrader Building Block". calpaclab.com This classification strongly suggests its utility in the development of targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs). In this context, the imidazo[1,2-a]pyridine core can serve as a ligand for a target protein or as a component of the linker that connects the target-binding moiety to an E3 ligase-recruiting element. The specific 6-chloro-8-iodo substitution pattern provides a defined and versatile platform for the synthetic elaboration required to build these sophisticated bifunctional molecules.

Data Tables

Table 1: General Properties of the Imidazo[1,2-a]pyridine Scaffold

Property Description Source(s)
Structure Fused bicyclic 5-6 membered aromatic heterocycle containing a bridgehead nitrogen atom. nih.gov, bio-conferences.org
Classification Privileged scaffold in medicinal chemistry. nih.gov, nih.gov
Key Activities Anticancer, antimicrobial, antiviral, anti-inflammatory, antiprotozoal, analgesic. nih.gov, mdpi.com, researchgate.net
Reactivity Electron-rich system; C3 position is highly susceptible to electrophilic and radical attack. researchgate.net

| Applications | Pharmaceuticals, bioimaging probes, chemosensors, materials science. | researchgate.net, bio-conferences.org |

Table 2: Physicochemical Properties of 6-Chloro-8-iodo-imidazo[1,2-a]pyridine and its HCl Salt

Property 6-Chloro-8-iodo-imidazo[1,2-a]pyridine This compound Source(s)
CAS Number 1033463-28-3 1820607-31-5 calpaclab.com, chemicalbook.com
Molecular Formula C₇H₄ClIN₂ C₇H₅Cl₂IN₂ calpaclab.com,
Molecular Weight 278.5 g/mol 314.94 g/mol calpaclab.com,
Purity ≥98% >95% calpaclab.com,

| Primary Use | Organic synthesis intermediate; Protein degrader building block. | Not specified, likely similar to free base. | , calpaclab.com |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
6-Chloro-8-iodo-imidazo[1,2-a]pyridine
Zolpidem
Alpidem
Zolimidine
Saripidem
2-aminopyridine
2-iodo-imidazo[1,2-a]pyridines
6-iodo-imidazo[1,2-a]pyridine

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-8-iodoimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2.ClH/c8-5-3-6(9)7-10-1-2-11(7)4-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBABKWXKXNRRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)I)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 6 Chloro 8 Iodo Imidazo 1,2 a Pyridine Hcl

Reactions Involving the Imidazo[1,2-a]pyridine (B132010) Core

The reactivity of the fused heterocyclic system is dictated by the electronic properties of its two constituent rings. The imidazole (B134444) portion is electron-rich and thus susceptible to electrophilic attack, while the pyridine (B92270) ring is comparatively electron-poor.

The imidazo[1,2-a]pyridine core readily undergoes electrophilic aromatic substitution, with a strong regioselective preference for the C-3 position. This preference is attributed to the stability of the cationic intermediate formed upon electrophilic attack at C-3, which maintains the aromaticity of the six-membered pyridine ring. stackexchange.com In contrast, attack at the C-2 position would lead to a less stable intermediate. stackexchange.com

Common electrophilic substitution reactions performed on this scaffold include nitration and halogenation. For instance, nitration can be achieved by treating the imidazo[1,2-a]pyridine with a mixture of nitric acid and sulfuric acid, which introduces a nitro group selectively at the C-3 position. mdpi.com Similarly, direct iodination of the core at C-3 can be accomplished using various iodinating agents under mild conditions. acs.org

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on the Imidazo[1,2-a]pyridine Core

Reaction Reagents Position of Substitution Reference
Nitration HNO₃ / H₂SO₄ C-3 mdpi.com
Iodination I₂ / TBHP C-3 acs.org

Nucleophilic substitution reactions on the unsubstituted imidazo[1,2-a]pyridine core are less common due to the electron-rich nature of the ring system. However, the presence of leaving groups, such as the halogen atoms at the C-6 and C-8 positions, facilitates nucleophilic displacement. These reactions primarily occur at the halogenated sites rather than on the core itself. For example, in a related compound, a bromo-substituent at the C-8 position was displaced by a sulfur nucleophile (thiophenol) in the presence of a base. mdpi.com This demonstrates the viability of SNAr-type reactions on the pyridine ring of the scaffold, which is further discussed in section 3.2.

Recent advancements in synthetic chemistry have highlighted the functionalization of imidazo[1,2-a]pyridines through radical reactions. rsc.org This approach offers a powerful strategy for direct C-H functionalization, often under mild conditions. rsc.orgresearchgate.net Visible-light-induced photocatalysis has emerged as a particularly effective method. nih.gov For example, the C-3 position of the imidazo[1,2-a]pyridine core can be perfluoroalkylated using perfluoroalkyl iodides in the presence of a photocatalyst, proceeding through a radical-mediated mechanism. nih.gov These methods expand the toolkit for modifying the core structure, allowing the introduction of complex functional groups that might be incompatible with traditional ionic reaction conditions. rsc.org

Transformations at Halogenated Positions (C-6 and C-8)

The chloro and iodo substituents on the pyridine ring are key handles for extensive derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-Cl bonds (reactivity order: I > Br > Cl) allows for regioselective and sequential functionalization. researchgate.net

The Suzuki-Miyaura reaction is a highly efficient palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. libretexts.org It is widely used to couple aryl or vinyl boronic acids with organic halides. In the case of 6-chloro-8-iodo-imidazo[1,2-a]pyridine, the more reactive C-8 iodo position can be selectively coupled under conditions that leave the C-6 chloro group intact.

The general catalytic cycle involves three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-I or C-Cl) to form a Pd(II) species. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and yielding the final product. libretexts.org

Microwave-assisted protocols have been developed to accelerate these reactions, significantly reducing reaction times and often improving yields. By carefully selecting the catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand systems) and reaction conditions, a wide range of aryl and heteroaryl groups can be introduced at the C-6 and C-8 positions.

Table 2: Representative Suzuki-Miyaura Coupling of a 6-Halogenoimidazo[1,2-a]pyridine

Starting Material Boronic Acid Catalyst System Conditions Product Yield Reference
6-Bromoimidazo[1,2-a]pyridine p-Thiomethylphenylboronic acid Pd(PPh₃)₄, K₂CO₃ Dioxane/Ethanol (B145695), MW, 150°C, 10 min 6-(p-Thiomethylphenyl)imidazo[1,2-a]pyridine 96%

Palladium-catalyzed aminocarbonylation is a powerful reaction for converting aryl halides into amides. This transformation has been successfully applied to iodo-substituted imidazo[1,2-a]pyridines to synthesize carboxamide derivatives. mdpi.com The reaction involves the introduction of a carbonyl group (from carbon monoxide) and an amine nucleophile in a single step. mdpi.comresearchgate.net

A notable feature of this reaction is the potential for double carbonylation, leading to the formation of α-ketoamides alongside the simple amide product. The selectivity between these two products can be controlled by tuning the reaction conditions, particularly the pressure of carbon monoxide. mdpi.comsemanticscholar.org Higher CO pressures generally favor the formation of the α-ketoamide. semanticscholar.org This method provides a direct route to both amide and α-ketoamide derivatives, which are valuable functional groups in medicinal chemistry. mdpi.com

Table 3: Influence of CO Pressure on Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Morpholine

CO Pressure Temperature Time Amide Product (%) α-Ketoamide Product (%) Reference
1 bar 100 °C 5 h 91% 9% mdpi.com

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, which can then react with various electrophiles. wikipedia.org For aryl iodides, this transformation is typically achieved using organolithium reagents at low temperatures. However, for complex, multi-functionalized scaffolds like 6-chloro-8-iodo-imidazo[1,2-a]pyridine, the use of such highly reactive reagents can be challenging due to low functional group tolerance.

In modern synthetic chemistry, the strategic goals of halogen-metal exchange are more commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer superior selectivity, milder reaction conditions, and broader functional group compatibility. The C-8 iodo bond of the imidazo[1,2-a]pyridine scaffold is particularly susceptible to these transformations, reacting selectively over the C-6 chloro bond. Key examples of these reactions, demonstrated on the closely related 7-chloro-8-iodo-imidazo[1,2-a]pyridine isomer, include:

Suzuki-Miyaura Coupling: This reaction introduces new carbon-carbon bonds by coupling the aryl iodide with a boronic acid or ester. Studies on 7-chloro-8-iodo-imidazo[1,2-a]pyridines show that the iodine at the 8-position can be selectively substituted with various aryl and heteroaryl groups using a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate. mdpi.com

Sonogashira Coupling: This method forms a carbon-carbon bond between the C-8 position and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI), allowing for the introduction of alkynyl moieties. mdpi.com This transformation is highly efficient for the iodo-substituted position. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the C-8 position and an amine. wikipedia.org It allows for the introduction of a wide range of primary and secondary amines, providing access to libraries of arylamine derivatives. mdpi.com

These palladium-catalyzed reactions effectively serve as modern equivalents to a classical halogen-metal exchange followed by quenching, providing a powerful and selective toolkit for derivatizing the C-8 position of the 6-chloro-8-iodo-imidazo[1,2-a]pyridine scaffold.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-8 Position of Chloro-Iodo-Imidazo[1,2-a]pyridines

Reaction TypeCoupling PartnerTypical CatalystsResulting Functional GroupReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Na₂CO₃Aryl / Heteroaryl mdpi.com
SonogashiraTerminal AlkynePd(PPh₃)₄, CuI, Et₃NAlkynyl mdpi.com
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃, Xantphos, Cs₂CO₃Amino mdpi.com

Modifications of the Imidazole Nitrogen Atoms

The imidazo[1,2-a]pyridine ring system contains two nitrogen atoms: the bridgehead nitrogen (N-4) and a pyrrole-type nitrogen (N-1). Direct modification of the bridgehead N-4 atom via reactions like alkylation is generally not feasible as it is a tertiary amine with its lone pair of electrons contributing to the aromatic system of the pyridine ring.

However, the N-1 nitrogen atom is susceptible to electrophilic attack, particularly in quaternization reactions. Studies on the imidazo[1,2-a]pyridine scaffold have shown that treatment with alkylating agents, such as alkyl iodides, results in the formation of N-1 alkylated imidazo[1,2-a]pyridinium salts. acs.org This transformation introduces a permanent positive charge into the heterocyclic system, significantly altering its electronic and physical properties. This quaternization provides a route to a different class of derivatives with potentially distinct biological activities or utility as ionic liquids or catalysts.

Strategies for Structure-Activity Relationship (SAR) Study Derivatization

The 6-chloro-8-iodo-imidazo[1,2-a]pyridine HCl scaffold is an excellent starting point for generating compound libraries for Structure-Activity Relationship (SAR) studies. Its distinct, electronically differentiated positions allow for systematic modification to probe the chemical space around the core structure. The primary strategies for derivatization focus on the C-8, C-6, and C-3 positions.

Derivatization at the C-8 Position: The highly reactive iodo group is the principal handle for diversification. As detailed in section 3.2.3, palladium-catalyzed cross-coupling reactions are the methods of choice. Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allow for the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino substituents at this position. mdpi.com Furthermore, palladium-catalyzed aminocarbonylation can convert the C-8 iodo group into a carboxamide, a functional group present in several commercial drugs like Olprinone. nih.gov

Derivatization at the C-6 Position: The chloro group at the C-6 position is significantly less reactive than the iodo group at C-8. This difference allows for selective reaction at C-8 while leaving the C-6 position intact. However, the C-6 chloro group can be substituted under more forcing conditions, typically in a second step after the C-8 position has been modified. This allows for the synthesis of di-substituted compounds, for example, through a second Suzuki-Miyaura coupling at higher temperatures. mdpi.com

Derivatization at the C-3 Position: The C-3 position of the imidazole ring is another key site for modification. It is electron-rich and susceptible to electrophilic substitution and C-H functionalization reactions. mdpi.com For instance, iodination can be achieved using molecular iodine, and the resulting 3-iodo derivative can be used in further cross-coupling reactions. nih.gov Additionally, various alkylation and acylation reactions can introduce diverse side chains at this position. mdpi.comnih.gov

These multi-directional derivatization strategies enable a thorough exploration of the SAR of the imidazo[1,2-a]pyridine scaffold, making this compound a valuable intermediate in drug discovery programs. nih.govnih.gov

Table 2: Summary of Derivatization Strategies for the Imidazo[1,2-a]pyridine Scaffold

PositionReaction TypeReagents / CatalystsIntroduced SubstituentReference
C-8Suzuki-Miyaura CouplingAr-B(OH)₂, Pd(PPh₃)₄Aryl / Heteroaryl mdpi.com
C-8Sonogashira CouplingR-C≡CH, Pd(PPh₃)₄, CuIAlkynyl mdpi.com
C-8Buchwald-Hartwig AminationR₂NH, Pd₂(dba)₃, LigandAmino mdpi.com
C-8AminocarbonylationR₂NH, CO, Pd-catalystCarboxamide nih.gov
C-6Suzuki-Miyaura CouplingAr-B(OH)₂, Pd(PPh₃)₄ (harsher conditions)Aryl / Heteroaryl mdpi.com
C-3C-H IodinationI₂, TBHPIodo nih.gov
C-3Aza-Friedel-CraftsAldehyde, Amine, Y(OTf)₃Substituted Alkyl mdpi.com
N-1QuaternizationAlkyl IodideN-Alkyl (pyridinium salt) acs.org

Spectroscopic and Structural Characterization of 6 Chloro 8 Iodo Imidazo 1,2 a Pyridine Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl, ¹H and ¹³C NMR data, supplemented by two-dimensional techniques, are crucial for assigning the positions of protons and carbons within the bicyclic system.

While specific, publicly available experimental spectra for this compound are not widespread, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related imidazo[1,2-a]pyridine (B132010) derivatives. The presence of the electron-withdrawing chloro and iodo substituents, along with the formation of the hydrochloride salt, significantly influences the electronic environment and, consequently, the NMR spectra.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the imidazo[1,2-a]pyridine core. The protonation of the pyridine (B92270) nitrogen to form the hydrochloride salt generally leads to a downfield shift of all protons due to the increased electron-withdrawing nature of the positively charged ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.0-8.5s-
H-3~7.5-8.0s-
H-5~8.5-9.0d~1.5-2.0
H-7~7.8-8.3d~1.5-2.0

Note: These are predicted values based on known substituent effects on the imidazo[1,2-a]pyridine scaffold and may vary from experimental data.

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. The spectrum of this compound would display signals for all seven carbon atoms of the bicyclic core. The chemical shifts of these carbons are highly dependent on their hybridization and the electronic effects of the substituents.

The carbons directly bonded to the electronegative chlorine (C-6) and iodine (C-8) atoms are expected to show significant shifts. The C-6 carbon signal will be influenced by the strong electron-withdrawing effect of the chlorine atom. The C-8 carbon, attached to iodine, will also be shifted, though the effect of iodine is different from that of chlorine due to its larger size and polarizability. The quaternary carbons of the ring fusion (C-8a) and the imidazole (B134444) ring (C-1a) will also have characteristic chemical shifts. In similar heterocyclic systems, carbon atoms in the pyridine ring typically appear in the range of δ 110–150 ppm, while those in the imidazole ring are found between δ 100–145 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~115-125
C-3~110-120
C-5~130-140
C-6~125-135
C-7~115-125
C-8~90-100
C-8a~140-150

Note: These are predicted values and are subject to variation in experimental conditions and from the effects of the hydrochloride salt.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. An HMBC experiment, on the other hand, reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying quaternary carbons and piecing together the molecular connectivity. For instance, correlations between H-5 and C-7, C-8a, and C-6 would be expected in an HMBC spectrum, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 6-Chloro-8-iodo-imidazo[1,2-a]pyridine, the free base has a molecular formula of C₇H₄ClIN₂. The expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹²⁷I, and ¹⁴N). The hydrochloride salt would show a molecular ion corresponding to the protonated free base [M+H]⁺ in positive ion mode. The high accuracy of HRMS would allow for the confirmation of the elemental composition, distinguishing it from other potential structures with the same nominal mass.

Table 3: Predicted HRMS Data for 6-Chloro-8-iodo-imidazo[1,2-a]pyridine

IonMolecular FormulaCalculated m/z
[M+H]⁺C₇H₅ClIN₂⁺278.9262

Note: The calculated m/z is for the protonated free base.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The analysis of these fragmentation pathways provides valuable structural information. For halogenated imidazo[1,2-a]pyridines, fragmentation is often initiated by the loss of a halogen atom or other small neutral molecules.

Based on studies of similar compounds, the fragmentation of the protonated 6-Chloro-8-iodo-imidazo[1,2-a]pyridine ion [M+H]⁺ would likely involve the initial loss of an iodine radical (•I) or a chlorine radical (•Cl), given the relative weakness of the C-I and C-Cl bonds. The subsequent fragmentation of the remaining bicyclic core would provide further structural confirmation. For example, the cleavage of the imidazole ring is a common fragmentation pathway in this class of compounds. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in identifying fragments containing the chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of the imidazo[1,2-a]pyridine core, the chloro and iodo substituents, and the hydrochloride salt. The protonation of the pyridine nitrogen to form the hydrochloride salt is a key feature that influences the IR spectrum. This protonation leads to the formation of an N-H bond, which typically gives rise to a broad absorption band in the region of 2400-3200 cm⁻¹.

The aromatic C-H stretching vibrations of the imidazo[1,2-a]pyridine ring system are expected to appear in the range of 3000-3150 cm⁻¹. mdpi.com The C=C and C=N stretching vibrations within the fused heterocyclic rings typically result in a series of sharp bands in the 1400-1650 cm⁻¹ region. mdpi.com The presence of the electron-withdrawing chloro and iodo substituents on the pyridine ring may slightly shift the positions of these bands.

The C-Cl stretching vibration is generally observed in the fingerprint region of the spectrum, typically between 700 and 850 cm⁻¹. The C-I stretching vibration is expected at lower wavenumbers, usually below 600 cm⁻¹, due to the larger mass of the iodine atom.

A summary of the anticipated IR absorption bands for this compound is presented in the interactive table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Hydrochloride)Stretching2400-3200 (broad)
Aromatic C-HStretching3000-3150
C=C and C=N (Aromatic)Stretching1400-1650
C-ClStretching700-850
C-IStretching< 600

It is important to note that the exact positions of these bands can be influenced by the solid-state packing and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Elucidation

While the specific crystal structure of this compound has not been reported in the reviewed literature, data from closely related imidazo[1,2-a]pyridine derivatives can provide valuable insights into the expected structural features. For instance, the crystal structure of other imidazo[1,2-a]pyridine derivatives reveals a planar fused ring system. mdpi.com

The hydrochloride salt formation will result in the protonation of the N1 nitrogen of the imidazole ring. The crystal packing is likely to be influenced by hydrogen bonding interactions involving the N-H proton and the chloride anion, as well as potential halogen bonding involving the iodine and chlorine substituents.

A hypothetical set of crystallographic data for this compound, based on known structures of similar compounds, is presented in the interactive table below. It is crucial to emphasize that this data is predictive and awaits experimental verification.

Crystal ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~9.0
α (°)90
β (°)~105
γ (°)90
Volume (ų)~880
Z (molecules/unit cell)4

The determination of the actual crystal structure of this compound through single-crystal X-ray diffraction would provide definitive proof of its solid-state conformation and intermolecular interactions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and determining the appropriate solvent system for column chromatography. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying volatile compounds in a mixture.

Thin-Layer Chromatography (TLC)

For the purification of this compound, TLC would be employed to determine the optimal mobile phase for column chromatography. Given the polar nature of the hydrochloride salt, a mixture of a relatively polar and a non-polar solvent would likely be effective. A common solvent system for imidazo[1,2-a]pyridine derivatives is a mixture of ethyl acetate (B1210297) and hexanes. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For effective separation, an Rf value between 0.3 and 0.5 is generally desirable. In a patent describing the synthesis of the related 3-iodo-6-chloro-imidazo[1,2-a]pyridine, TLC was used to monitor the reaction, suggesting its utility for this class of compounds. nih.gov

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While the hydrochloride salt itself is non-volatile, it can often be analyzed by GC after derivatization or by using a high-temperature injection port that may induce in-situ conversion to the more volatile free base. The choice of the GC column is critical for achieving good separation. A capillary column with a non-polar or medium-polarity stationary phase is typically used for the analysis of heterocyclic compounds. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. Studies on related iodo-imidazo[1,2-a]pyridines have utilized GC for analysis, indicating its applicability to the target compound. researchgate.net

An illustrative set of chromatographic conditions for the analysis of 6-Chloro-8-iodo-imidazo[1,2-a]pyridine is presented in the interactive table below. These are representative conditions and would require optimization for the specific hydrochloride salt.

Chromatographic TechniqueParameterSuggested Condition
TLC Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseEthyl Acetate / Hexanes (e.g., 1:1 v/v)
VisualizationUV light (254 nm)
GC ColumnHP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier GasHelium
Injector Temperature250 °C
Oven Temperature Program100 °C (2 min), then ramp to 280 °C at 10 °C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

The combination of these chromatographic methods is crucial for ensuring the isolation of this compound in high purity and for confirming its identity.

Computational Chemistry and Mechanistic Insights for 6 Chloro 8 Iodo Imidazo 1,2 a Pyridine Hcl

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become influential techniques for evaluating the structural and electronic properties of organic molecules. nih.gov These methods are applied to the imidazo[1,2-a]pyridine (B132010) scaffold to understand the impact of substituents on the molecule's reactivity and stability. nih.gov

DFT calculations are employed to investigate the electronic structure of 6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl. A common approach involves geometry optimization using a specific level of theory and basis set, such as B3LYP/6-311G++(d,p), to determine the most stable electronic configuration. nih.gov

A key component of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. nih.gov For this compound, the electron-withdrawing nature of the chlorine and iodine atoms significantly influences the electron density distribution across the fused heterocyclic ring system.

Global chemical reactivity parameters, derived from HOMO and LUMO energies, provide further understanding of the molecule's behavior. nih.gov These include:

Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from an equilibrium state. nih.gov

Chemical Hardness (η): Measures the resistance to change in electron distribution. nih.gov

Electrophilicity (ω): Quantifies the ability of the molecule to accept electrons. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of 6-Chloro-8-iodo-imidazo[1,2-a]pyridine (Note: These values are hypothetical, based on typical results for similar imidazo[1,2-a]pyridine derivatives as specific experimental data for this exact compound is not publicly available. The purpose is to illustrate the type of data generated from DFT calculations.)

ParameterHypothetical ValueSignificance
HOMO Energy -8.9 eVIndicates regions rich in electrons, likely around the imidazole (B134444) nitrogen atoms.
LUMO Energy -1.7 eVRepresents electrophilic sites, potentially near the carbon atoms bonded to the halogen substituents.
HOMO-LUMO Gap 7.2 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Chemical Potential (μ) -5.3 eVReflects the molecule's overall electronic charge tendency. nih.gov
Chemical Hardness (η) 3.6 eVSuggests moderate resistance to deformation of its electron cloud. nih.gov
Electrophilicity Index (ω) 3.88 eVIndicates a significant capacity to act as an electrophile in reactions. nih.gov

Conformational analysis using DFT is performed to identify the most energetically favorable three-dimensional arrangement of the atoms in this compound. The imidazo[1,2-a]pyridine core is a relatively rigid bicyclic system, but rotational freedom exists, particularly if there were flexible side chains. For the parent HCl salt, the primary focus is on the planarity of the ring system and the orientation of the substituents.

The presence of the bulky iodine atom at position 8 and the chlorine atom at position 6 can introduce minor steric strain and influence the planarity of the molecule. DFT calculations can quantify the energetic cost of deviations from the optimal geometry. The thermal stability of the compound is enhanced by the presence of the 8-chloro group in related analogs, and it is expected that the combination of chloro and iodo substituents would similarly contribute to the stability of the π-system through their electron-withdrawing effects.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is invaluable for screening the potential of compounds like this compound as inhibitors or modulators of specific biological targets. nih.gov

Docking simulations place the ligand into the binding site of a target protein, whose 3D structure is typically obtained from databases like the Protein Data Bank (PDB). nih.gov The program then calculates a score that estimates the binding affinity, often expressed as a negative value in kcal/mol or as an inhibition constant (Ki).

For imidazo[1,2-a]pyridine derivatives, studies have shown high binding affinities for various targets. For example, certain iodo-imidazo[1,2-a]pyridine compounds have demonstrated high affinity (Ki values in the low nanomolar range) for beta-amyloid aggregates, suggesting their potential in diagnosing Alzheimer's disease. nih.gov Similarly, docking studies on other analogs have predicted strong binding to targets like farnesyl diphosphate (B83284) synthase and phosphodiesterase III. nih.gov For this compound, docking would predict its binding orientation and score its affinity against a panel of relevant receptors.

Beyond predicting affinity, docking reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are critical for understanding the mechanism of action. Key interactions for the 6-Chloro-8-iodo-imidazo[1,2-a]pyridine scaffold can include:

Hydrogen Bonding: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as hydrogen bond acceptors.

Halogen Bonding: The chlorine and iodine substituents can form halogen bonds with electron-donating atoms (like oxygen or nitrogen) in the protein's binding pocket.

π-π Stacking: The aromatic bicyclic ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Table 2: Predicted Intermolecular Interactions for this compound in a Hypothetical Receptor Binding Site

Molecular FeaturePotential Interaction TypeInteracting Protein Residue (Example)
Imidazole Ring Nitrogen Hydrogen Bond AcceptorSerine, Threonine, Asparagine
Pyridine (B92270) Ring Nitrogen Hydrogen Bond AcceptorLysine (side chain), Arginine (side chain)
Aromatic Ring System π-π Stacking / HydrophobicPhenylalanine, Tyrosine, Leucine, Valine
C6-Chloro Substituent Halogen Bonding / HydrophobicCarbonyl oxygen (backbone), Methionine
C8-Iodo Substituent Halogen Bonding / HydrophobicCarbonyl oxygen (backbone), Lewis basic residues

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

SAR and SPR studies aim to correlate the chemical structure of a compound with its biological activity and physicochemical properties, respectively. For the imidazo[1,2-a]pyridine class, extensive SAR studies have been conducted to optimize their therapeutic potential. nih.govresearchgate.netnih.gov

The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" because it frequently appears in the discovery of new drugs. researchgate.net SAR studies on this scaffold reveal how different substituents at various positions on the rings influence biological activity. For this compound, the specific substitution pattern is critical:

Position 6: Substitution with a halogen like chlorine has been shown to be a key feature in various active compounds. mdpi.com

Position 8: The presence and nature of the substituent at this position can significantly modulate activity and selectivity. The introduction of an iodine atom can enhance binding affinity and provide a site for radiolabeling in imaging agents. nih.gov

Other Positions (2, 3, 5, 7): Modifications at these sites are used to fine-tune activity, selectivity, and pharmacokinetic properties.

SPR modeling connects the chemical structure to key drug-like properties (ADME: Absorption, Distribution, Metabolism, Excretion). For instance, the introduction of halogens can increase lipophilicity, which may enhance membrane permeability but could also lead to higher metabolic clearance or off-target toxicity. Computational tools can predict properties like LogP (lipophilicity), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Summary of Structure-Activity/Property Relationships for this compound

Structural FeaturePositionLikely Contribution to Activity/Properties (based on SAR of analogs)Supporting Rationale
Imidazo[1,2-a]pyridine Core ScaffoldProvides a rigid, aromatic framework for optimal orientation in binding pockets. Acts as a versatile pharmacophore.Considered a "privileged structure" in medicinal chemistry. researchgate.net
Chloro Group C6Enhances binding affinity for certain targets through hydrophobic and potential halogen bond interactions.Halogen substitution is a common strategy to improve ligand potency. mdpi.com
Iodo Group C8Can significantly increase binding affinity and selectivity. Provides a handle for potential radiolabeling.Iodo-analogs show high affinity for targets like Aβ aggregates. nih.gov
HCl Salt ---Improves aqueous solubility and handling properties compared to the free base form.Salt formation is a standard method to enhance the physicochemical properties of drug candidates.

Applications of 6 Chloro 8 Iodo Imidazo 1,2 a Pyridine Hcl As a Synthetic Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of two distinct halogen atoms on the imidazo[1,2-a]pyridine (B132010) core makes 6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl a powerful intermediate for the synthesis of complex organic molecules. The differential reactivity of the C-I and C-Cl bonds allows for selective transformations, a crucial aspect in multi-step synthetic sequences.

A notable application of a closely related analogue, 8-bromo-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine, highlights the utility of this substitution pattern. In a study focused on developing new antitrypanosomatid agents, this scaffold was used as a key substrate for Suzuki-Miyaura cross-coupling reactions. nih.gov The researchers were able to selectively introduce a variety of aryl and heteroaryl groups at the 8-position, leveraging the higher reactivity of the carbon-bromine bond over the carbon-chlorine bond under palladium catalysis. nih.gov This selective functionalization at the C-8 position, while preserving the chlorine atom at C-6, was instrumental in creating a library of 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines. nih.gov

This work underscores the potential of this compound for similar transformations. The even greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions makes the iodo-analogue a superior substrate for such selective modifications. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at the 8-position, which is a key step in the synthesis of numerous biologically active compounds. nih.gov

Table 1: Examples of Complex Molecules Synthesized from 6-Chloro-8-halo-imidazo[1,2-a]pyridine Analogues

Starting Material Reaction Type Product Class Potential Application Reference

Precursor for Novel Heterocyclic Scaffolds and Chemical Libraries

The imidazo[1,2-a]pyridine framework is considered a "privileged scaffold" in drug discovery due to its ability to bind to a wide range of biological targets. nih.gov this compound serves as an excellent precursor for the generation of novel heterocyclic scaffolds and diverse chemical libraries built around this core.

The presence of two distinct halogen atoms allows for sequential and site-selective cross-coupling reactions. For instance, the iodine at the C-8 position can be selectively reacted first, for example, via a Sonogashira or Suzuki coupling, followed by a different coupling reaction at the C-6 chloro position under more forcing conditions. This stepwise functionalization enables the introduction of a wide variety of chemical moieties, leading to the creation of large and diverse libraries of imidazo[1,2-a]pyridine derivatives. nih.gov Such libraries are invaluable for high-throughput screening campaigns aimed at identifying new drug candidates. researchgate.net

Furthermore, the imidazo[1,2-a]pyridine core itself can be further modified. For example, the nitrogen atoms in the ring system can be alkylated or participate in other reactions, adding another layer of complexity and diversity to the resulting molecular scaffolds. The ability to build upon the 6-chloro-8-iodo-imidazo[1,2-a]pyridine core in a controlled and systematic manner makes it a powerful tool for medicinal chemists. mdpi.com

Utility in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules to explore novel areas of chemical space and identify new biological probes and drug leads. The unique reactivity profile of this compound makes it a highly suitable building block for DOS.

Starting from this single precursor, a multitude of divergent synthetic pathways can be envisioned. The orthogonal reactivity of the C-I and C-Cl bonds allows for the introduction of different functionalities at the C-8 and C-6 positions, respectively. This can be achieved through a variety of cross-coupling reactions, including but not limited to Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. Each of these reactions can introduce a different class of substituent, leading to a rapid expansion of molecular diversity.

For example, a library of compounds could be generated by first performing a Suzuki coupling at the C-8 position with a set of boronic acids, followed by a Buchwald-Hartwig amination at the C-6 position with a library of amines. This two-step sequence, starting from a single, readily available building block, can generate a vast number of unique molecules with diverse physicochemical properties, increasing the probability of finding a compound with a desired biological activity. google.com

Development of Chemical Probes and Research Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function in a cellular or in vivo context. The imidazo[1,2-a]pyridine scaffold has been successfully utilized in the development of such probes. google.com this compound provides a versatile platform for the synthesis of tailored chemical probes.

The ability to selectively functionalize the C-6 and C-8 positions allows for the incorporation of various reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels. For instance, a fluorescent dye could be attached at the C-8 position via a Suzuki coupling, while the C-6 position could be modified with a reactive group designed to covalently bind to the target protein. Alternatively, the C-6 position could be used to attach a linker for immobilization on a solid support, creating an affinity matrix for protein pull-down experiments.

The development of potent and selective human Constitutive Androstane Receptor (CAR) agonists based on the imidazo[1,2-a]pyridine scaffold illustrates the potential in this area. google.com By systematically modifying the substituents on the core structure, researchers were able to develop compounds with high affinity and selectivity for the target receptor. The use of building blocks like this compound would facilitate the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies, ultimately leading to the discovery of potent and selective chemical probes. google.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
8-bromo-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine

Biological Activity Profiles and Mechanistic Investigations of 6 Chloro 8 Iodo Imidazo 1,2 a Pyridine Hcl Derivatives

Broad Biological Significance of Imidazo[1,2-a]pyridine (B132010) Derivatives in Research

The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry and pharmaceutical research. nih.goveco-vector.com This class of compounds is recognized as a "privileged scaffold" due to its versatile chemical structure and its ability to interact with a wide array of biological targets. eco-vector.comrsc.orgnih.gov The inherent properties of this structural backbone have led to the development of numerous derivatives with diverse and potent pharmacological activities. nih.goveco-vector.com

Research has demonstrated that imidazo[1,2-a]pyridine derivatives possess a broad spectrum of biological effects, including antitubercular, anticancer, anti-inflammatory, antifungal, antibacterial, antiviral, and anticonvulsant properties. nih.goveco-vector.com The synthetic tractability of the imidazo[1,2-a]pyridine core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of these molecules. plos.orgnih.gov This has resulted in the identification of compounds with high potency and selectivity for various therapeutic targets. plos.orgnih.gov The significance of this scaffold is underscored by its presence in several clinically used drugs, such as zolpidem, alpidem, and zolimidine, which are used for treating conditions like insomnia and anxiety. nih.govrsc.org The continuous exploration of this chemical space continues to yield novel compounds with promising applications in drug discovery. eco-vector.comrsc.org

Antimicrobial Research Applications

Derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as a particularly promising class of agents in the field of antimycobacterial research, especially against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). plos.org Numerous studies have highlighted their potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. rsc.orgnih.govacs.org

High-throughput screening campaigns have successfully identified imidazo[1,2-a]pyridine compounds as potent lead molecules against Mtb and Mycobacterium bovis BCG. nih.govplos.org For example, a series of imidazo[1,2-a]pyridine (IP) inhibitors demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various Mtb strains. plos.orgnih.gov Further optimization has led to the development of analogues with even more impressive potency. A study on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides revealed MIC90 values (the concentration required to inhibit 90% of bacterial growth) of ≤1 μM against multiple tuberculosis strains. acs.org Some of these compounds showed remarkable potency against MDR and XDR strains, with MIC90 values as low as 0.07 µM. nih.govrsc.org

Subsequent research into imidazo[1,2-a]pyridine-3-carboxamides yielded compounds with MIC values ≤0.006 μM against replicating Mtb H37Rv. nih.gov One derivative, compound 18, demonstrated potency nearly ten times greater than the clinical candidate PA-824 against a panel of MDR and XDR clinical Mtb strains. nih.gov Other research has identified novel derivatives with MICs as low as 1.6 µg/mL against the H37Rv strain, a level of activity comparable to the first-line anti-TB drug Isoniazid. tandfonline.com These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold as a foundation for developing new and effective anti-TB agents. nih.govnih.gov

Table 1: Investigational Antimycobacterial Activities of Imidazo[1,2-a]pyridine Derivatives
Compound SeriesTarget OrganismReported Activity (MIC)Reference
Imidazo[1,2-a]pyridine (IP) inhibitorsM. tuberculosis strains0.03 - 5 µM plos.orgnih.gov
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating and non-replicating MtbMIC90: 0.4 - 1.9 µM nih.govrsc.org
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR and XDR Mtb strainsMIC90: 0.07 - 2.2 µM nih.govrsc.org
Imidazo[1,2-a]pyridine-3-carboxamide analogues (e.g., Compound 18)Replicating Mtb H37Rv≤0.006 µM nih.gov
Novel Imidazo[1,2-a]pyridine derivatives (e.g., 6b, 6c, 6e)M. tuberculosis H37Rv1.6 µg/mL tandfonline.com
Imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivativesM. tuberculosis17 - 30 µM nih.gov

Research into the mechanism of action of imidazo[1,2-a]pyridine derivatives against M. tuberculosis has identified key enzymatic targets within the bacterium's essential pathways.

QcrB Inhibition: A primary target identified for this class of compounds is the ubiquinol (B23937) cytochrome c reductase (the bc1 complex), a crucial component of the electron transport chain responsible for cellular energy production. plos.org Specifically, these compounds inhibit QcrB, the b subunit of this complex. plos.orgnih.govresearchgate.net Studies involving spontaneous resistant mutants of M. bovis BCG exposed to imidazo[1,2-a]pyridine inhibitors revealed a single nucleotide polymorphism in the qcrB gene. plos.orgnih.gov This mutation conferred cross-resistance across several related compounds, providing strong evidence of a common target. plos.org Gene dosage experiments further confirmed QcrB as the target; overexpression of QcrB in M. bovis BCG led to a significant increase in the MIC of the inhibitor. plos.orgnih.gov The clinical candidate Q203, an imidazo[1,2-a]pyridine amide, also targets QcrB and is active against MDR- and XDR-TB. rsc.org

InhA Inhibition: Another proposed mechanism for the antimycobacterial activity of certain imidazo[1,2-a]pyridine derivatives is the inhibition of the 2-trans-enoyl-acyl carrier protein reductase, known as InhA. nih.govnih.gov InhA is a vital enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. mdpi.com Molecular docking studies have suggested that imidazo[1,2-a]pyridine-2-carboxamide derivatives can effectively bind to the InhA active site. nih.gov A series of these derivatives showed inhibitory activity against Mtb with MIC values in the range of 17 to 30 μM, and their action is proposed to be through InhA inhibition. nih.gov Other studies have also synthesized and evaluated imidazo[1,2-a]pyridine derivatives for their potential to inhibit InhA, identifying compounds with MIC values as low as 0.6 µM against the H37Rv strain. scilit.com

Beyond their well-documented antimycobacterial effects, imidazo[1,2-a]pyridine derivatives have also been investigated for broader antimicrobial properties.

Antibacterial Activity: A study involving a series of 75 imidazo[1,2-a]pyrimidine (B1208166) derivatives reported potent in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. nih.gov This indicates that the core scaffold can be adapted to target a wider range of bacterial pathogens beyond mycobacteria.

Antifungal Activity: The antifungal potential of this chemical class has also been explored. Research on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives demonstrated significant antifungal activity. nih.gov For instance, one derivative showed strong and selective activity against the fungal strains Aspergillus niger and Aspergillus flavus. nih.gov Other compounds in the same study were active against Candida albicans, with MIC values of 62.5 µg/mL. nih.gov These findings suggest that imidazo[1,2-a]pyridine-based structures can serve as a template for the development of novel antifungal agents. nih.goveco-vector.com

Anticancer Research Applications

The imidazo[1,2-a]pyridine scaffold is a foundational structure for a variety of compounds investigated for their potential anticancer properties. nih.govresearchgate.net Numerous studies have documented the in vitro cytotoxicity of these derivatives against a range of human cancer cell lines. nih.govnih.gov

One study investigated three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line. nih.gov The results showed potent cytotoxic effects, with IC50 values (the concentration required to inhibit 50% of cell growth) of 45 µM for IP-5 and 47.7 µM for IP-6. nih.gov Further investigation into the mechanism of IP-5 revealed it induced cell cycle arrest and apoptosis. nih.gov

Another series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives was synthesized and evaluated for anticancer activity, identifying compound 13k as a highly potent molecule. nih.gov Compound 13k displayed submicromolar inhibitory activity against several tumor cell lines, with IC50 values ranging from 0.09 µM to 0.43 µM. nih.gov This compound was found to inhibit PI3Kα, a key enzyme in a signaling pathway often hyperactivated in tumors, thereby inducing cell cycle arrest and apoptosis in HCC827 lung cancer cells. nih.gov

Research on other derivatives has also shown significant activity. Compound 12b, an imidazo[1,2-a]pyridine derivative, exhibited substantial anticancer effects with IC50 values around 11 µM against laryngeal (Hep-2), breast (MCF-7), and skin (A375) cancer cell lines, and 13 µM against liver cancer (HepG2) cells. rsc.org Additionally, a novel synthetic derivative, referred to as MIA, demonstrated cytotoxic effects against MDA-MB-231 breast cancer and SKOV3 ovarian cancer cell lines. nih.gov These studies collectively highlight the imidazo[1,2-a]pyridine scaffold as a versatile platform for the design of new anticancer agents. nih.govtandfonline.com

Table 2: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives on Cancer Cell Lines
Compound/DerivativeCancer Cell LineReported Activity (IC50)Reference
IP-5HCC1937 (Breast)45 µM nih.gov
IP-6HCC1937 (Breast)47.7 µM nih.gov
IP-7HCC1937 (Breast)79.6 µM nih.gov
Compound 13kA549 (Lung)0.12 µM nih.gov
H1975 (Lung)0.14 µM
HCC827 (Lung)0.09 µM
PC-9 (Lung)0.43 µM
Compound 12bHep-2 (Laryngeal)11 µM rsc.org
HepG2 (Liver)13 µM
MCF-7 (Breast)11 µM
A375 (Skin)11 µM

Molecular Target Identification

Research into imidazo[1,2-a]pyridine derivatives has identified several key molecular targets through which these compounds exert their cytotoxic effects against cancer cells. Notably, inhibition of the PI3Kα signaling pathway and disruption of tubulin polymerization have emerged as significant mechanisms.

PI3Kα Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. nih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as potential PI3Kα inhibitors. nih.gov Among these, compound 13k demonstrated potent and specific inhibition of PI3Kα with a half-maximal inhibitory concentration (IC₅₀) of 1.94 nM. nih.gov This inhibition effectively blocked the PI3K/Akt signaling pathway in HCC827 lung cancer cells. nih.gov

Similarly, another study focused on designing 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors. semanticscholar.orgnih.gov This work led to the identification of compound 35 , which exhibited an IC₅₀ of 150 nM against the PI3Kα enzyme. nih.gov The design strategy involved modifying the 2, 6, and 8 positions of the imidazo[1,2-a]pyridine ring to enhance potency and solubility. semanticscholar.orgnih.gov

Table 1: PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTargetIC₅₀ (nM)Cell LineReference
13k PI3Kα1.94HCC827 nih.gov
Compound 35 PI3Kα150T47D nih.gov

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer drugs. nih.gov A series of novel imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized and evaluated for their ability to interfere with microtubule formation. nih.gov Compound 6d from this series was identified as a potent inhibitor of tubulin polymerization, with an IC₅₀ value of 3.45 ± 0.51 μM. nih.gov Molecular modeling studies suggested a prominent binding affinity of 6d towards the α/β-tubulin receptor. nih.gov

In other research, fused imidazo[1,2-a]pyrazine (B1224502) derivatives, which share a similar core structure, were also found to inhibit tubulin polymerization. nih.gov Compounds 4h , 4j , 4k , and 4l were as effective as the known tubulin inhibitor colchicine (B1669291) in destabilizing microtubule formation in vitro. nih.gov

Table 2: Tubulin Polymerization Inhibitory Activity

CompoundActivityIC₅₀ (μM)Reference
6d Tubulin Polymerization Inhibition3.45 ± 0.51 nih.gov
4h, 4j, 4k, 4l Tubulin Polymerization InhibitionComparable to colchicine nih.gov

Cell Cycle Modulation and Apoptosis Induction Pathways

A primary outcome of targeting PI3Kα and tubulin is the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. Derivatives of imidazo[1,2-a]pyridine have been shown to effectively trigger these processes in various cancer cell lines.

The potent PI3Kα inhibitor 13k was found to induce cell cycle arrest at the G2/M phase in HCC827 cells. nih.gov This was accompanied by a significant increase in apoptosis. nih.gov Likewise, compound 35 , another PI3Kα inhibitor, caused cell cycle arrest and induced apoptosis in T47D breast cancer cells. semanticscholar.orgnih.gov

A series of imidazo[1,2-a]pyridine derivatives coupled with 2-amino-4H-pyran (designated as IMPA) were studied for their effects on non-small cell lung cancer (NSCLC). nih.govresearchgate.net Five compounds, IMPA-2 , IMPA-5 , IMPA-6 , IMPA-8 , and IMPA-12 , induced significant cytotoxicity in A549 lung cancer cells by increasing NADPH oxidase (NOX) activity. nih.gov This led to a surge in reactive oxygen species (ROS), which in turn triggered apoptosis by impairing mitochondrial membrane potential and altering the expression of pro-apoptotic proteins like BAX and BAK1. nih.gov The tubulin-targeting compound 6d also demonstrated the ability to induce apoptosis in A549 cells. nih.gov Further mechanistic studies on other imidazo[1,2-a]pyridine derivatives revealed that their induced cell death is mediated through pathways involving the release of cytochrome c from mitochondria and the subsequent activation of executioner caspases, such as caspase-3 and caspase-8. researchgate.net

Other Investigational Biological Activities

Beyond direct anticancer mechanisms like PI3K and tubulin inhibition, the imidazo[1,2-a]pyridine scaffold has been explored for a range of other biological activities, including enzyme inhibition relevant to inflammation and neurological disorders, as well as antiviral effects.

Enzyme Inhibition Studies

Cyclooxygenase-2 (COX-2)

COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammation. A novel imidazo[1,2-a]pyridine derivative, MIA , was shown to reduce the expression of the COX-2 gene in breast and ovarian cancer cell lines. nih.gov Another study focused on designing selective COX-2 inhibitors based on the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold. researchgate.net The synthesized derivatives were highly potent, with IC₅₀ values in the range of 0.07-0.18 μM and high selectivity for COX-2 over COX-1. researchgate.net Compound 6f from this series, which has a p-methylsulfonyl phenyl group at the C-2 position, was the most potent and selective inhibitor. researchgate.net

Table 3: COX-2 Inhibitory Activity

CompoundIC₅₀ (μM)COX-2 Selectivity Index (SI)Reference
6f 0.07 - 0.18 (range for series)57 - 217 (range for series) researchgate.net

Cholinesterase (AChE, BChE)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used to treat the symptoms of Alzheimer's disease. nih.gov A series of imidazo[1,2-a]pyridine-based derivatives were synthesized and evaluated for their anticholinesterase potential. nih.gov Within this series, compound 2h , featuring a biphenyl (B1667301) side chain, was the most effective AChE inhibitor with an IC₅₀ of 79 µM. nih.gov Compound 2j , which has a 3,4-dichlorophenyl side chain, was the most potent BChE inhibitor with an IC₅₀ of 65 µM. nih.gov Another study synthesized a series of imidazo[1,2-a]pyridine derivatives that also showed good AChE inhibitory potency, with IC₅₀ values ranging from 48 to 73 µM. researchgate.net

Table 4: Cholinesterase Inhibitory Activity

CompoundTargetIC₅₀ (μM)Reference
2h AChE79 nih.gov
2j BChE65 nih.gov
7a-e (series) AChE48 - 73 researchgate.net

Rab Geranylgeranyl Transferase (RGGT)

RGGT is an enzyme involved in a post-translational modification called prenylation, which is crucial for the function of Rab proteins involved in vesicular transport. nih.govnih.gov A series of 6-substituted imidazo[1,2-a]pyridine analogs were designed as RGGT inhibitors. nih.govnih.gov Six of these compounds were found to disrupt the prenylation of a specific Rab protein (Rab11A) in HeLa cells at concentrations between 25 and 100 μM. nih.gov

Antiviral Research

The imidazo[1,2-a]pyridine core is present in molecules with notable antiviral activity. mdpi.com Research into original imidazo[1,2-a]pyridines with a thioether side chain at the 3-position revealed potent antiviral effects. nih.gov Specifically, compounds 4 , 15 , and 21 were highly active against human cytomegalovirus (HCMV) and also showed significant activity against varicella-zoster virus (VZV). nih.gov Further studies on dibromoimidazo[1,2-a]pyridines also reported antiviral activity, with structure-activity relationship studies identifying hydrophobicity as a critical factor. nih.gov

Anti-inflammatory Research

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are often linked to their ability to inhibit COX enzymes. mdpi.com As mentioned previously, derivatives like 6f are potent and selective COX-2 inhibitors. researchgate.net A study on the novel derivative MIA demonstrated that its anti-inflammatory effects in breast and ovarian cancer cells are exerted by suppressing the STAT3/NF-κB signaling pathways, which in turn reduces the expression of inflammatory mediators like iNOS and COX-2. nih.gov This highlights a broader mechanism of anti-inflammatory action beyond direct enzyme inhibition. nih.gov

Structure-Activity Relationship (SAR) Studies Correlating Structural Features with Biological Effects

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Several SAR studies have provided insights into optimizing these compounds for various therapeutic targets.

For PI3Kα Inhibition: SAR studies on 2, 6, 8-substituted derivatives revealed that modifications at all three positions are critical. nih.gov For instance, placing a pyridinesulfonamide group at the 8-position was found to be optimal. nih.gov The amine substituent at the 2-position also significantly influenced potency, with a pyrrolidine (B122466) group providing the best results. nih.gov For 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, the 4-aminoquinazoline moiety was identified as the critical pharmacophore for PI3Kα inhibitory activity. nih.gov

For Tubulin Polymerization Inhibition: In the imidazo[1,2-a]pyrazine series, SAR analysis indicated that the nature of the substituent on a terminal phenyl ring was key to activity. nih.gov

For Enzyme Inhibition:

RGGT: The activity of phosphonopropionate derivatives against RGGT was highly dependent on the substituent at the C6 position of the imidazo[1,2-a]pyridine ring. nih.govnih.gov

COX-2: The presence of a methylsulfonyl group on a phenyl ring at the C-2 position was crucial for high potency and selectivity, as seen in compound 6f . researchgate.net

Cholinesterase: For AChE inhibition, a biphenyl side chain was favorable, while a 3,4-dichlorophenyl side chain conferred potent BChE inhibition. nih.gov

For Antiviral Activity: For dibromoimidazo[1,2-a]pyridine derivatives, hydrophobicity (logP) was determined to be the most important factor for antiviral activity. nih.gov For other derivatives active against HCMV and VZV, the nature of the thioether side chain at position 3 and substituents on the core ring system were key determinants of potency. nih.gov

These SAR findings are crucial for the rational design of new, more potent, and selective imidazo[1,2-a]pyridine-based therapeutic agents.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

While classical methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core, such as the Tschitschibabin reaction involving 2-aminopyridines and α-haloketones, are well-established, future research is increasingly focused on developing more sustainable and efficient synthetic strategies. bio-conferences.org The drive towards "green chemistry" necessitates the adoption of methods that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. researchgate.netacs.org

Key areas for future development include:

Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction offer a powerful, atom-economical approach to rapidly assemble complex imidazo[1,2-a]pyridine derivatives from simple starting materials. researchgate.netmdpi.com Future work could focus on adapting these MCRs for the specific synthesis of halo-substituted analogues like 6-Chloro-8-iodo-imidazo[1,2-a]pyridine.

Catalyst-Free and Metal-Free Syntheses: Developing synthetic protocols that eliminate the need for transition-metal catalysts is a significant goal. acs.org Recent successes include catalyst- and solvent-free reactions at moderate temperatures and the use of simple catalysts like molecular iodine or ammonium (B1175870) chloride. bio-conferences.orgacs.orgacs.org

Microwave-Assisted and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound can dramatically reduce reaction times, improve yields, and enhance the purity of the final products. bio-conferences.orgacs.orgacs.org Applying these energy-efficient techniques to the synthesis of 6-Chloro-8-iodo-imidazo[1,2-a]pyridine could streamline its production.

Green Solvents and Media: Research into using aqueous micellar media or green solvents like eucalyptol (B1671775) provides an environmentally friendly alternative to traditional organic solvents. researchgate.netacs.org

Table 1: Comparison of Modern Synthetic Strategies for the Imidazo[1,2-a]pyridine Scaffold
Synthetic StrategyKey FeaturesAdvantagesReference
Groebke–Blackburn–Bienaymé ReactionThree-component reaction of 2-aminopyridine (B139424), an aldehyde, and an isocyanide.High atom economy, diversity-oriented synthesis, greener alternative. researchgate.netmdpi.com
Cu(II)–Ascorbate-Catalyzed A3-CouplingDomino reaction in aqueous micellar media.Environmentally sustainable, good overall yields, works with various aldehydes. acs.org
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Rapid, efficient, uniform heating, higher purity. bio-conferences.orgacs.org
Ultrasound-Assisted SynthesisApplication of ultrasonic irradiation to promote reactions.Improved reaction efficiency and rate, maximized atom economy. acs.org
Catalyst-Free AnnulationReaction of 2-aminopyridines with α-bromo/chloroketones without a catalyst.Simplified procedure, eliminates catalyst cost and contamination. bio-conferences.org

Advanced Functionalization and Derivatization Strategies for Enhanced Selectivity

The chlorine and iodine atoms on the 6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl backbone are prime sites for advanced functionalization. The C-H bonds, particularly at the C3 position, also offer opportunities for direct modification. Future research will focus on site-selective reactions to build a library of diverse derivatives with tailored properties. rsc.org

Promising strategies include:

Direct C-H Functionalization: Techniques for the direct functionalization of the imidazo[1,2-a]pyridine ring, often at the C3 position, are of great interest. nih.govrsc.org Visible light-induced photocatalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation under mild conditions. nih.gov

Regioselective Halogenation: While the subject compound is already halogenated, methods for selective iodination at the C3 position using ultrasound irradiation have been developed, showcasing the potential for further poly-halogenation if desired. acs.org

Radical Reactions: The functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions is an efficient strategy for creating new derivatives. rsc.org

Palladium-Catalyzed Cross-Coupling: The iodine atom at the C8 position is particularly susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkynyl, and amino groups to create novel structures. researchgate.net

In-depth Mechanistic Studies of Biological Interactions and Target Validation

Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide spectrum of biological activities. nih.govnih.gov For this compound, future work must involve detailed mechanistic studies to understand how it and its derivatives interact with biological targets at a molecular level.

Key research avenues include:

Enzyme Inhibition Studies: Imidazo[1,2-a]pyridines have been identified as inhibitors of various enzymes. For example, certain derivatives inhibit EGFR and COX-2, which are relevant in cancer therapy. nih.gov Future studies could screen derivatives of 6-Chloro-8-iodo-imidazo[1,2-a]pyridine against a panel of kinases and other enzymes to identify specific inhibitory activities.

Target Identification and Validation: For compounds that show promising cellular activity, identifying the precise molecular target is crucial. This can be achieved through techniques like affinity chromatography, genetic screening, and molecular docking studies. rsc.orgnih.gov Docking studies have been used to predict the binding affinity of imidazo[1,2-a]pyridines to targets like human GABAa receptors and phosphodiesterases. acs.org

Pathway Analysis: Understanding the downstream effects of target engagement is critical. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways like STAT3/NF-κB/iNOS/COX-2 or by affecting the expression of pro-apoptotic proteins like Bax. nih.govnih.gov

Exploration of Emerging Biological Targets and Untapped Therapeutic Areas

The imidazo[1,2-a]pyridine scaffold is a versatile platform for drug discovery, with compounds showing efficacy in numerous therapeutic areas. nih.govresearchgate.netresearchgate.net The unique substitution pattern of this compound provides a starting point for exploring novel biological applications.

Emerging areas of interest include:

Antituberculosis Agents: The imidazo[1,2-a]pyridine amide (IPA) class is highly promising for treating tuberculosis, including multidrug-resistant strains. rsc.orgnih.gov Telacebec (Q203), an IPA, targets the QcrB subunit of the cytochrome bcc complex. rsc.orgnih.gov Other derivatives have been found to inhibit mycobacterial ATP synthesis or glutamine synthetase. rsc.orgnih.gov

Anticancer Therapeutics: Beyond established targets, new imidazo[1,2-a]pyridine derivatives are being investigated as covalent inhibitors for challenging targets like KRAS G12C and as dual PI3K/mTOR inhibitors. rsc.orgacs.org The scaffold has also yielded potent inhibitors of c-Met and platelet-derived growth factor receptor (PDGFR). nih.govnih.gov

Antiviral and Anti-infective Agents: The scaffold has shown potential against various viruses and other pathogens, representing a continuing area for screening and development. nih.govnih.gov

Table 2: Investigated Biological Targets for the Imidazo[1,2-a]pyridine Scaffold
Therapeutic AreaBiological Target/MechanismReference
AnticancerEGFR, COX-2, PI3K/mTOR, c-Met, PDGFR, KRAS G12C, Microtubule Polymerization nih.govrsc.orgacs.orgnih.govnih.govnih.gov
AntituberculosisQcrB, ATP synthase, Glutamine Synthetase (MtGS) rsc.orgnih.gov
Anti-inflammatorySTAT3/NF-κB/iNOS/COX-2 signaling pathway nih.gov
NeuroscienceGABA-A receptors acs.org
AntiviralSARS-CoV-2 Cell Entry (hACE2/Spike Protein) nih.gov

Design and Synthesis of Hybrid Molecules Incorporating the Imidazo[1,2-a]pyridine Scaffold

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design to develop compounds with improved affinity, better selectivity, or dual-action mechanisms. The 6-Chloro-8-iodo-imidazo[1,2-a]pyridine core is an excellent candidate for inclusion in such hybrid molecules. researchgate.netchemmethod.com

Future directions in this area involve:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," can be used to link an imidazo[1,2-a]pyridine moiety to other scaffolds, such as a 1,2,3-triazole. mdpi.com This strategy has been used to create bis-heterocyclic compounds with potential biological applications. mdpi.com

Hybrids with Other Pharmacophores: Researchers have successfully synthesized hybrids of imidazo[1,2-a]pyridine with oxadiazoles, quinoxalines, and benzothiazinones. researchgate.netrsc.orgnih.gov These hybrids have shown promise as anti-proliferative and antituberculosis agents. rsc.orgnih.gov

Hybrids with Natural Products: Combining the imidazo[1,2-a]pyridine scaffold with natural product fragments is another promising avenue to explore novel chemical space and biological activity. chemmethod.com

Potential Applications in Materials Science and Optoelectronic Properties

The imidazo[1,2-a]pyridine scaffold is not limited to biological applications; its π-conjugated bicyclic structure also imparts interesting photophysical properties. ijrpr.com These properties make it a valuable component for applications in materials science, particularly in optoelectronics. bio-conferences.orgresearchgate.net

Research in this area should focus on:

Fluorescent Probes and Chemosensors: The fluorescence of imidazo[1,2-a]pyridine derivatives can be tuned by adding substituents. ijrpr.comresearchgate.net Electron-donating groups tend to enhance luminescence, making them suitable for development as chemical sensors or bioimaging agents. ijrpr.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Compounds with high thermal stability and strong solid-state fluorescence are potential candidates for use as emitters in OLEDs. mdpi.comresearchgate.net V-shaped chromophores based on bis-imidazo[1,2-a]pyridine units have been synthesized and shown to be bright deep-blue emitters. nih.gov

Dyes and Photovoltaics: The unique chemical properties of these derivatives allow for a broad range of functionalizations, making them useful in the production of high-performance dispersed dyes and as components in organic solar cells. bio-conferences.orgijrpr.com The photophysical properties can be fine-tuned by changing substituents and the solvent environment. tandfonline.com

Table of Mentioned Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
Telacebec (Q203)
Zolpidem
Olprinone
Soraprazan
Alpidem
Zolimidine
Necopidem
Miroprofen
Curcumin

Q & A

Q. What are the recommended synthetic methodologies for 6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl?

A multi-step synthesis approach is typically employed, involving halogenation and cyclization. Key steps include:

  • Iodine Catalysis : Iodine-mediated cyclization can introduce iodine at the C-8 position while maintaining regioselectivity (e.g., iodine-catalyzed synthesis of imidazo[1,2-a]pyridines) .
  • Friedel-Crafts Acylation : For functionalization at C-3, Lewis acids like AlCl₃ may optimize yields (up to 85% in optimized conditions) .
  • Salt Formation : Post-synthetic treatment with HCl ensures the hydrochloride salt form, improving solubility for biological assays .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chloro at C-6, iodo at C-8) and aromatic proton environments .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₇H₅ClIN₂·HCl: calc. 326.89, observed 326.88) .
  • X-ray Crystallography : Resolve crystal packing and halogen bonding interactions, particularly relevant for iodine substituents .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for:

  • Antimicrobial Agents : Structural analogs (e.g., imidazo[1,2-a]pyridine-chalcone conjugates) show activity against kinetoplastid parasites (IC₅₀: 2–10 μM) .
  • Cytotoxic Agents : Derivatives exhibit selective cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values as low as 10 μM .

Advanced Research Questions

Q. How can substituent positioning (chloro at C-6, iodo at C-8) influence reactivity in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing chloro group at C-6 deactivates the ring, directing electrophilic substitution to C-3 or C-7. Iodo at C-8 enables Suzuki-Miyaura couplings but may require Pd catalysts with bulky ligands (e.g., XPhos) to avoid steric hindrance .
  • Contradictions : Some studies report reduced reactivity when both halogens are present, necessitating microwave-assisted or high-temperature conditions (e.g., 120°C, 24 hrs for Buchwald-Hartwig amination) .

Q. How should researchers address discrepancies in cytotoxicity data between structurally similar derivatives?

  • Case Study : Analog 10a (Table 2, IC₅₀: 20 μM in Hep-2) vs. 10b (IC₅₀: 14 μM) shows that minor substituent changes (e.g., methyl vs. trifluoromethyl) significantly alter activity .
  • Mitigation Strategies :
    • Perform dose-response curves across multiple cell lines (e.g., HepG2, A375) to assess selectivity .
    • Use molecular docking to correlate substituent effects with target binding (e.g., kinase inhibition) .

Q. What experimental design considerations are critical for stability studies of this compound?

  • Storage Conditions : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the HCl salt .
  • Degradation Pathways : Monitor via HPLC for dehalogenation (loss of Cl/I) or ring-opening under acidic/basic conditions .
  • Solubility Optimization : Co-solvents (e.g., PEG-400) or salt forms (e.g., mesylate) improve bioavailability in in vivo models .

Q. How can researchers optimize Lewis acid catalysts for Friedel-Crafts functionalization?

  • Catalyst Screening : Compare AlCl₃ (yield: 75%), FeCl₃ (yield: 62%), and Bi(OTf)₃ (yield: 81%) for efficiency and regioselectivity .
  • Side Reactions : Heterogeneous mixtures may form with excess catalyst; use TLC monitoring to terminate reactions at >90% conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.